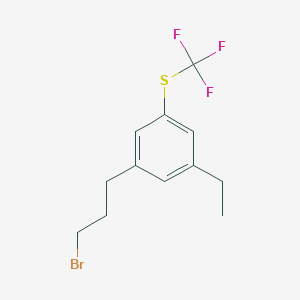

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene

Description

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene is a brominated aromatic compound featuring three distinct substituents on a benzene ring:

- 3-Bromopropyl group: A three-carbon alkyl chain terminated by bromine, enabling nucleophilic substitution reactions.

- Ethyl group: A simple alkyl substituent at the meta position, contributing to steric and electronic effects.

- Trifluoromethylthio group (-SCF₃): A sulfur-linked trifluoromethyl group, imparting high electronegativity, lipophilicity, and metabolic stability.

This compound’s unique combination of substituents makes it valuable in pharmaceutical and agrochemical research, particularly in modulating bioavailability and target binding .

Properties

Molecular Formula |

C12H14BrF3S |

|---|---|

Molecular Weight |

327.21 g/mol |

IUPAC Name |

1-(3-bromopropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C12H14BrF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |

InChI Key |

TZAULASYRAEHJO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1)SC(F)(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene typically involves the following steps:

Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents (e.g., CF3SCl) under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous flow reactors, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the propyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The trifluoromethylthio group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-3-ethyl-5-(trifluoromethylthio)benzene.

Oxidation: Formation of 1-(3-bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzaldehyde or 1-(3-bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzoic acid.

Reduction: Formation of 1-(3-bromopropyl)-3-ethyl-5-(trifluoromethyl)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Alkylbenzene Derivatives

(a) (3-Bromopropyl)benzene (CAS 637-59-2)

- Structure : Benzene ring with a 3-bromopropyl chain.

- Physical Properties : Boiling point (237–238°C), density (1.32 g/cm³ at 20°C) .

- Key Differences : Lacks the ethyl and trifluoromethylthio groups, resulting in lower molecular weight (199.08 g/mol vs. ~333.2 g/mol for the target compound) and reduced steric hindrance. The absence of -SCF₃ reduces lipophilicity and metabolic stability .

(b) 1-Bromo-4-propylbenzene (CAS 588-93-2)

- Structure : Benzene ring with a bromine atom and a propyl chain at para positions.

- Physical Properties : Boiling point (225°C), density (1.286 g/cm³) .

- Key Differences : The propyl chain is unbranched and lacks a terminal bromine. The target compound’s 3-bromopropyl group offers greater reactivity in substitution reactions, while the -SCF₃ group enhances electronic effects.

| Property | 1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene | (3-Bromopropyl)benzene | 1-Bromo-4-propylbenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~333.2 | 199.08 | 199.08 |

| Boiling Point (°C) | Estimated >250°C | 237–238 | 225 |

| Key Functional Groups | -SCF₃, -C₂H₅, -CH₂CH₂CH₂Br | -CH₂CH₂CH₂Br | -Br, -CH₂CH₂CH₃ |

Trifluoromethylthio-Containing Analogues

The -SCF₃ group distinguishes the target compound from non-fluorinated thioethers (e.g., -SCH₃) and fluorinated derivatives (e.g., -CF₃).

- Lipophilicity : -SCF₃ increases logP by ~1.0 compared to -SCH₃, enhancing membrane permeability .

- Metabolic Stability : The C-F bonds in -SCF₃ resist oxidative degradation, prolonging half-life compared to -SCH₃ .

- Electron-Withdrawing Effects : -SCF₃ strongly deactivates the benzene ring, directing electrophilic substitution to specific positions.

Ethyl-Substituted Analogues

The ethyl group at the meta position introduces steric effects without significant electronic contributions. Comparable compounds (e.g., 3-ethylbromobenzene) lack the -SCF₃ and bromopropyl groups, reducing their utility in multi-step syntheses.

Biological Activity

1-(3-Bromopropyl)-3-ethyl-5-(trifluoromethylthio)benzene, with the CAS number 1806675-17-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C12H14BrF3S

- Molecular Weight : 327.2 g/mol

- Structural Characteristics : The compound features a bromopropyl group, an ethyl group, and a trifluoromethylthio group attached to a benzene ring, which may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of halogenated compounds. Specifically, this compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound exhibits varying degrees of antimicrobial activity, potentially making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that while the compound can inhibit cell proliferation in certain cancer cell lines, it also shows selectivity towards malignant cells over normal cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The selectivity index indicates that this compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The biological activity of this compound may be attributed to its ability to interact with cellular targets. Preliminary research suggests that it may disrupt cellular membranes and interfere with metabolic pathways in bacteria and cancer cells.

Case Study 1: Antibacterial Application

In a controlled study, researchers tested the antibacterial effects of the compound against multi-drug resistant strains of Staphylococcus aureus. The study demonstrated significant inhibition of bacterial growth at concentrations as low as 16 µg/mL, highlighting its potential as an alternative treatment for resistant infections.

Case Study 2: Anticancer Research

A recent publication reported on the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound led to apoptosis in a dose-dependent manner, suggesting its potential role in cancer therapy. Further mechanistic studies are ongoing to elucidate the pathways involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.